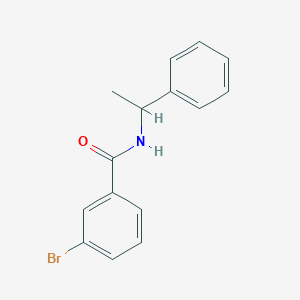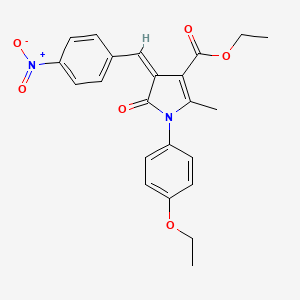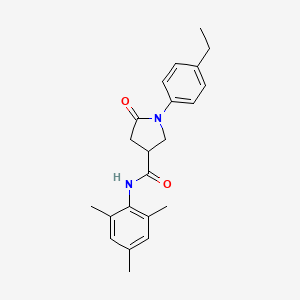![molecular formula C18H17FIN3O2 B11538379 5-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-iodophenyl)-5-oxopentanamide](/img/structure/B11538379.png)
5-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-iodophenyl)-5-oxopentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODOPHENYL)BUTANAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of bioinorganic chemistry .
Preparation Methods
The synthesis of 4-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODOPHENYL)BUTANAMIDE typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents like ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced hydrazone derivatives.
Scientific Research Applications
4-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODOPHENYL)BUTANAMIDE has several applications in scientific research:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in transition metal complexes.
Medicine: It is explored for its pharmacological properties, including potential enzyme inhibition and therapeutic applications.
Mechanism of Action
The mechanism of action of 4-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODOPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound can form stable complexes with transition metal ions, which can then interact with various biological molecules. The exact pathways and molecular targets can vary depending on the specific application and the nature of the transition metal ion involved .
Comparison with Similar Compounds
Similar compounds to 4-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODOPHENYL)BUTANAMIDE include other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features and chemical properties but differ in their specific substituents and the resulting chemical behavior. The uniqueness of 4-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODOPHENYL)BUTANAMIDE lies in its specific combination of fluorine and iodine substituents, which can influence its reactivity and potential applications .
Properties
Molecular Formula |
C18H17FIN3O2 |
|---|---|
Molecular Weight |
453.2 g/mol |
IUPAC Name |
N'-[(E)-(4-fluorophenyl)methylideneamino]-N-(4-iodophenyl)pentanediamide |
InChI |
InChI=1S/C18H17FIN3O2/c19-14-6-4-13(5-7-14)12-21-23-18(25)3-1-2-17(24)22-16-10-8-15(20)9-11-16/h4-12H,1-3H2,(H,22,24)(H,23,25)/b21-12+ |
InChI Key |
QNNXNZYNVZNBLC-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCCC(=O)NC2=CC=C(C=C2)I)F |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCCC(=O)NC2=CC=C(C=C2)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11538303.png)

![2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11538319.png)
![2,4-Dibromo-6-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11538323.png)
![2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4,6-diiodophenol](/img/structure/B11538327.png)

![3-(5-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11538331.png)
![(4Z,4'Z)-4,4'-{(4-chlorobenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11538338.png)
![4-fluoro-N'-[(2Z,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]benzohydrazide](/img/structure/B11538339.png)
![benzene-1,3-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate)](/img/structure/B11538349.png)
![N'-[(E)-[5-(Phenylsulfanyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide](/img/structure/B11538357.png)
![N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11538374.png)
![methyl (2Z)-5-amino-2-benzylidene-8-cyano-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B11538377.png)
